11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
Synthesis Analysis
The synthesis of related 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones involves dehydrative cyclization techniques using polyphosphoric acid, showcasing a method to achieve the core structure of the compound (Matsuo, Yoshida, Ohta, & Tanaka, 1986). This method represents a foundational approach for the synthesis of complex dibenzo[diazepin-ones.
Molecular Structure Analysis
The detailed molecular structure of dibenzo[diazepin-ones has been elucidated through various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and mass spectrometry. Studies on similar compounds have provided insights into their structural attributes and the impact of substituents on their chemical behavior and properties (Cortéas Cortéas, Sanabria, & García Mellado, 2002).
Chemical Reactions and Properties
Dibenzo[diazepin-ones undergo a range of chemical reactions, including cyclodehydration, aminolysis, and condensation reactions. These reactions are crucial for modifying the chemical structure and thus tailoring the properties of these compounds for specific applications. The synthesis and reactions of 11-substituted derivatives highlight the versatility of these compounds in chemical synthesis (Hunziker, Fischer, & Schmutz, 1967).
Physical Properties Analysis
The physical properties of dibenzo[diazepin-ones, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies on the crystal structures of related compounds have provided valuable information on the conformational parameters that affect their physical properties and potential interactions at the receptor sites (Bandoli & Nicolini, 1982).
Chemical Properties Analysis
The chemical properties of dibenzo[diazepin-ones, such as reactivity towards nucleophiles, electrophiles, and their behavior in prototropic equilibria, are central to understanding their chemical versatility. Investigations into the reactivity patterns and prototropic equilibria of related compounds reveal the influence of substituents on their chemical behavior, providing insights into the design of new derivatives with tailored properties (Morkovnik et al., 2015).
properties
IUPAC Name |
6-(4-hydroxy-3-methoxy-5-nitrophenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-12-6-15-16(7-13(12)2)26-22(21-17(25-15)10-24(3,4)11-19(21)28)14-8-18(27(30)31)23(29)20(9-14)32-5/h6-9,22,25-26,29H,10-11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXYIDKTYMVVNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC(=C(C(=C4)OC)O)[N+](=O)[O-])C(=O)CC(C3)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.